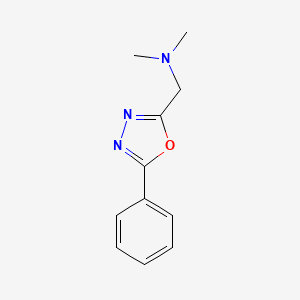
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, also known as DMPO, is a compound that has gained significant attention in scientific research due to its potential applications as a free radical scavenger. DMPO is a stable nitroxide radical that can selectively trap and detect free radicals, making it a valuable tool in various fields of study.
作用机制
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine acts as a free radical scavenger by trapping and stabilizing free radicals in its nitroxide form. The nitroxide radical is highly stable and can be detected through various spectroscopic techniques. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can selectively trap different types of free radicals, including superoxide anion, hydroxyl radical, and peroxyl radical. The trapped radicals can be further analyzed to gain insights into the mechanisms of oxidative stress and inflammation.
Biochemical and Physiological Effects
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death. Furthermore, N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has several advantages for lab experiments. It is a stable and selective free radical scavenger that can be easily synthesized and purified. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can be used in various biological systems, including cells, tissues, and animal models. However, N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has some limitations as well. It can only trap free radicals that are in close proximity to the nitroxide radical, which may limit its application in certain biological systems. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also undergo redox cycling, which can lead to the generation of reactive intermediates that can cause cellular damage.
未来方向
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has significant potential for future research in various fields. Some possible future directions include the development of new N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives with improved selectivity and stability, the application of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine in the study of oxidative stress and inflammation in human diseases, and the use of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine as a diagnostic tool for the detection of free radicals in biological systems. Furthermore, the combination of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine with other analytical techniques such as mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy may provide new insights into the mechanisms of free radical-mediated diseases.
合成方法
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can be synthesized through a simple reaction between N,N-dimethylformamide dimethyl acetal and 5-phenyl-1,3,4-oxadiazol-2-yl chloride. The reaction yields N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine as a white crystalline solid with a melting point of 106-109°C. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been extensively used in scientific research as a free radical scavenger. It is particularly useful in the detection and characterization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also be used to study the mechanisms of oxidative stress and inflammation, which are implicated in many diseases such as cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(2)8-10-12-13-11(15-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIBZGZYAPTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

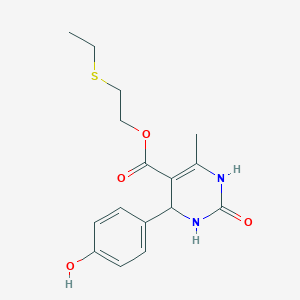
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
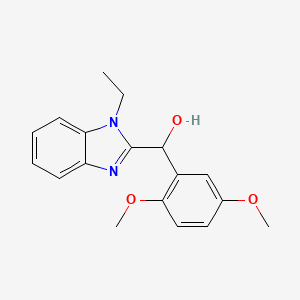


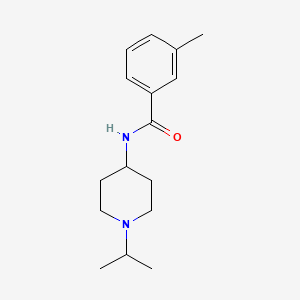

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
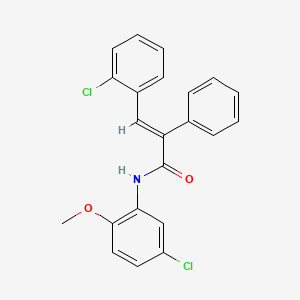

![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)